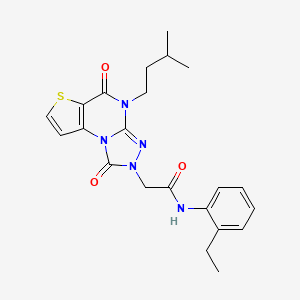

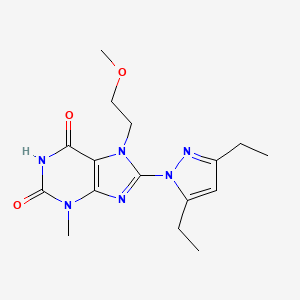

1-Methyl-5-pyrazin-2-ylpyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, has been a topic of interest in organic and medicinal synthesis . 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Applications De Recherche Scientifique

Organic Synthesis

5-Amino-pyrazoles, such as “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Medicinal Chemistry

These compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are similar to biologically active compounds and are often used in the design and engineering of pharmaceuticals .

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles are used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Antileishmanial Activity

Pyrazole-bearing compounds, including “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine”, have shown potent antileishmanial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .

Antimalarial Activity

These compounds have also demonstrated significant antimalarial activities . Certain hydrazine-coupled pyrazole derivatives have shown effective inhibition effects against Plasmodium berghei .

Drug Design

Nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized drugs . Therefore, “1-Methyl-5-pyrazin-2-ylpyrazol-4-amine” could potentially be used in the design of new drugs.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment . Another target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

1-Methyl-5-pyrazin-2-ylpyrazol-4-amine interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of CDK2 and as an activator of NAMPT

Biochemical Pathways

The inhibition of CDK2 by 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of cell proliferation, particularly in cancer cells . The activation of NAMPT enhances the NAD+ salvage pathway, which is involved in various biological processes including metabolism and aging .

Result of Action

The inhibition of CDK2 by 1-Methyl-5-pyrazin-2-ylpyrazol-4-amine can lead to significant cytotoxic activities against certain cell lines . The activation of NAMPT by this compound can potentially influence various biological processes, including metabolism and aging .

Propriétés

IUPAC Name |

1-methyl-5-pyrazin-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFIEPSCPRRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-pyrazin-2-ylpyrazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)